

Technical Guide: Spectroscopic and Synthetic Overview of 5-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-nitroanisole

Cat. No.: B157042

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-nitroanisole (CAS No. 448-19-1) is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] Its utility stems from the presence of versatile functional groups—a fluoro, a nitro, and a methoxy group—on an aromatic ring, which allows for a range of chemical modifications. This guide provides a summary of its physicochemical properties, detailed synthetic protocols, and an overview of the expected spectral characteristics. Due to the limited availability of public experimental spectral data, this document outlines the predicted spectral features based on the compound's structure and general principles of spectroscopy.

Physicochemical Properties

5-Fluoro-2-nitroanisole is a solid at room temperature with a melting point in the range of 47–52°C and a boiling point of 272°C.^{[1][2]} It is also known by its systematic name, 4-Fluoro-2-methoxy-1-nitrobenzene.^[3]

Property	Value	Reference
CAS Number	448-19-1	[4]
Molecular Formula	C ₇ H ₆ FNO ₃	[4]
Molecular Weight	171.13 g/mol	[5]
Melting Point	47-52 °C	[2]
Boiling Point	272 °C	[2]
Appearance	White to amber powder/crystal	[1][3]

Predicted Spectral Data

While specific experimental spectral data for **5-Fluoro-2-nitroanisole** is not readily available in public databases, the following tables summarize the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the methoxy group and the three aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

Chemical Shift (δ , ppm)	Multiplicity	Protons	Coupling Constants (Hz)
~3.9	Singlet	3H (-OCH ₃)	N/A
~7.2-7.4	Multiplet	1H (Ar-H)	J(H,F), J(H,H)
~7.5-7.7	Multiplet	1H (Ar-H)	J(H,F), J(H,H)
~8.0-8.2	Multiplet	1H (Ar-H)	J(H,H)

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbon attached to the fluorine atom will appear as a doublet due to C-F

coupling.

Chemical Shift (δ , ppm)	Carbon Atom
~56	-OCH ₃
~110-120 (doublet)	C-F
~115-125	Ar-C
~125-135	Ar-C
~140-150	Ar-C (C-NO ₂)
~150-160	Ar-C (C-OCH ₃)
~160-170 (doublet)	C-F

Predicted IR Spectral Data

The infrared spectrum will be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the aromatic ring and the ether linkage.

Wavenumber (cm ⁻¹)	Functional Group
~1520-1560	Asymmetric NO ₂ stretch
~1340-1380	Symmetric NO ₂ stretch
~1200-1280	Aryl C-O stretch
~1000-1100	C-F stretch
~3000-3100	Aromatic C-H stretch
~1450-1600	Aromatic C=C stretch

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

m/z	Fragment
171	[M] ⁺
156	[M-CH ₃] ⁺
141	[M-NO] ⁺
125	[M-NO ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **5-Fluoro-2-nitroanisole**.

Synthesis of 5-Fluoro-2-nitroanisole

Two primary synthetic routes are described in the literature:

Method 1: From 5-Fluoro-2-nitrophenol[6]

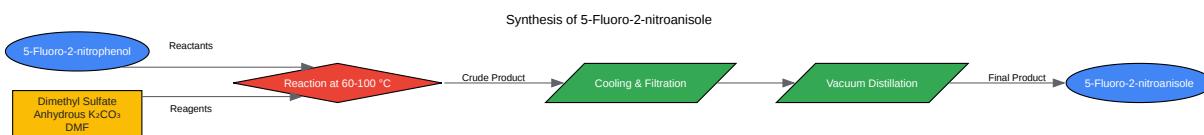
- In a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.
- Heat the mixture to 60 °C.
- Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over 2-3 hours.
- After the addition is complete, raise the reaction temperature to 90-100 °C and maintain for 5-6 hours.
- Monitor the reaction progress by gas chromatography (GC) until the concentration of 5-fluoro-2-nitrophenol is below 0.5%.
- Cool the reaction mixture to 50 °C to allow the precipitation of monomethyl potassium sulfate salt.
- Filter the mixture and subject the filtrate to vacuum distillation to recover DMF and obtain 2-nitro-5-fluoroanisole as a yellow oily liquid.

Method 2: From 2,4-Difluoronitrobenzene^[7]

- Add 500 ml of toluene to a clean, dry round-bottom flask, followed by 500 g of 2,4-difluoronitrobenzene.
- Cool the reaction mixture to 0 °C and slowly add 100 ml of methanol.
- Add 353 g of potassium tert-butoxide (PTB) in ten portions at 0 °C.
- Stir the reaction mixture at 0 °C for 15-30 minutes, then raise the temperature to 20 °C and stir for 4 hours.
- Decompose the reaction by adding 1500 ml of water and stir for 10-15 minutes.
- Add toluene to the mixture, separate the layers, and extract the aqueous layer with toluene.
- Combine the organic layers and wash with 1000 ml of water, followed by a brine solution.
- Dry the organic layer over sodium sulfate and remove the solvent under vacuum.
- Add 1000 ml of petroleum ether to the residue, cool to below 10 °C, and stir for 30 minutes.
- Filter the solid, wash with petroleum ether, and dry at 50-60 °C for 3-5 hours.

Spectroscopic Analysis

The following are general procedures for obtaining the spectral data.


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
 - Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to

tetramethylsilane (TMS).

- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS):
 - Introduce a dilute solution of the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).
 - For GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program to separate the compound.
 - Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Synthetic Workflow Visualization

The following diagram illustrates the synthesis of **5-Fluoro-2-nitroanisole** from 5-Fluoro-2-nitrophenol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 448-19-1 5-Fluoro-2-nitroanisole AKSci J91832 [aksci.com]
- 3. 5-Fluoro-2-nitroanisole | 448-19-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 5-Fluoro-2-nitroanisole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Fluoro-2-nitroanisole | 448-19-1 [chemicalbook.com]
- 7. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview of 5-Fluoro-2-nitroanisole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157042#spectral-data-for-5-fluoro-2-nitroanisole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com